molecular formula C14H21NO3 B8463074 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene CAS No. 174493-50-6

1-[(2-Ethylhexyl)oxy]-4-nitrobenzene

Cat. No.: B8463074
CAS No.: 174493-50-6
M. Wt: 251.32 g/mol
InChI Key: VRRTWIDGEHUUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Ethylhexyl)oxy]-4-nitrobenzene is a synthetic nitroaromatic compound of interest in chemical research and development. This ether derivative features a nitrobenzene core functionalized with a 2-ethylhexyloxy chain. The nitrobenzene scaffold is a fundamental structure in organic chemistry . The specific stereochemistry and length of the 2-ethylhexyl side chain are typically chosen to impart significant lipophilicity, which can influence the compound's solubility and interaction with organic matrices. Researchers value this structural combination for creating non-polar intermediates with an electron-withdrawing nitro group. While the specific biological or chemical mechanisms of action for this precise molecule are not fully documented in the public domain, its structure suggests potential utility in several areas. It may serve as a key synthetic intermediate in the preparation of more complex molecules, including dyes, ligands for catalysis, or organic materials. Its properties are also relevant in studies involving energy-rich materials. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consistent with the safe handling of nitroaromatic compounds.

Properties

CAS No.

174493-50-6

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(2-ethylhexoxy)-4-nitrobenzene

InChI

InChI=1S/C14H21NO3/c1-3-5-6-12(4-2)11-18-14-9-7-13(8-10-14)15(16)17/h7-10,12H,3-6,11H2,1-2H3

InChI Key

VRRTWIDGEHUUPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

  • 1-Bromo-4-((2-ethylhexyl)oxy)benzene (C₁₄H₂₁BrO): Replaces the nitro group with bromine, retaining the 2-ethylhexyl chain. The bromine atom enhances electrophilic substitution reactivity compared to the nitro group, making it suitable for cross-coupling reactions .
  • 1-Benzyloxy-4-nitrobenzene (C₁₃H₁₁NO₃): Substitutes 2-ethylhexyl with a benzyl group.
  • 1-(3-Bromopropoxy)-4-nitrobenzene (C₉H₁₀BrNO₃): Features a shorter brominated alkyl chain. The terminal bromine enables nucleophilic substitutions (e.g., SN2 reactions), contrasting with the inert 2-ethylhexyl group .

Table 1: Structural and Electronic Comparisons

Compound Molecular Formula Substituent Key Reactivity/Applications
1-[(2-Ethylhexyl)oxy]-4-nitrobenzene C₁₄H₂₁NO₃ 2-Ethylhexyloxy Surfactant synthesis, polymer intermediates
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO 2-Ethylhexyloxy, Br Cross-coupling reactions
1-Benzyloxy-4-nitrobenzene C₁₃H₁₁NO₃ Benzyloxy Photocatalysis, crystalline materials
1-(3-Bromopropoxy)-4-nitrobenzene C₉H₁₀BrNO₃ 3-Bromopropoxy Alkylation reactions, bioactive intermediates

Substituent Effects on Physicochemical Properties

  • Solubility: The 2-ethylhexyl group enhances lipophilicity, making 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene soluble in nonpolar solvents (e.g., hexane), unlike 1-(2-Chloroethoxy)-4-nitrobenzene (CAS 3383-72-0), which is more polar due to its shorter chloroethoxy chain .
  • Thermal Stability : Silyl-protected analogs like 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzene exhibit higher thermal stability under basic conditions compared to alkyl ethers, which may degrade via acid-catalyzed hydrolysis .

Preparation Methods

Williamson Ether Synthesis of (2-Ethylhexyloxy)benzene

The Williamson ether synthesis is the cornerstone of introducing the 2-ethylhexyloxy group onto the benzene ring. Phenol reacts with 2-ethylhexyl bromide in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the intermediate (2-ethylhexyloxy)benzene. The reaction proceeds via an SN2 mechanism, where the phenoxide ion nucleophilically displaces the bromide ion.

Reaction conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or ethanol-water mixtures.

  • Temperature : 80–100°C under reflux.

  • Base : Excess NaOH (2–3 equivalents) to ensure complete deprotonation of phenol.

  • Time : 6–12 hours for high conversion yields.

Challenges arise from the steric bulk of 2-ethylhexyl bromide, which can slow the reaction. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are occasionally employed to enhance reactivity in biphasic systems.

Nitration of (2-Ethylhexyloxy)benzene

Nitration introduces the nitro group para to the ether substituent, leveraging the electron-donating nature of the alkoxy group, which activates the ring and directs electrophilic attack to the ortho and para positions. The para product dominates due to steric hindrance from the bulky 2-ethylhexyl group.

Nitration protocol :

  • Nitrating agent : Mixed acid (concentrated HNO₃ and H₂SO₄ in a 1:3 ratio).

  • Temperature : 0–5°C (ice bath) to control exothermicity and minimize side reactions.

  • Reaction time : 1–2 hours.

  • Workup : Quenching on ice, extraction with dichloromethane, and neutralization with sodium bicarbonate.

The continuous nitration method described in CN111454156A, which utilizes microchannel reactors for enhanced heat transfer and safety, can be adapted for this step. This approach reduces reaction time to minutes and improves yield by minimizing decomposition.

Advanced Methodologies and Process Optimization

Continuous-Flow Nitration

Modern synthetic approaches emphasize continuous-flow systems to address safety and scalability challenges associated with traditional batch nitration. Microchannel reactors, as detailed in CN111454156A, enable precise temperature control and rapid mixing, reducing the risk of thermal runaway. Key advantages include:

  • Residence time : <5 minutes.

  • Yield improvement : 85–92% compared to 70–80% in batch processes.

  • Waste reduction : Acid recovery rates exceed 90%.

Alternative Nitrating Agents

While mixed acid remains standard, acetyl nitrate (AcONO₂) and nitronium tetrafluoroborate (NO₂BF₄) offer milder conditions for sensitive substrates. For example, NO₂BF₄ in dichloromethane at -15°C achieves selective para-nitration with minimal isomer formation.

Comparative Analysis of Synthetic Routes

Parameter Batch Williamson-Nitration Continuous-Flow Process
Reaction Time8–14 hours2–3 hours
Yield65–75%85–92%
SafetyModerate (exothermic risks)High (controlled conditions)
ScalabilityLimited by batch sizeHighly scalable
Energy ConsumptionHighLow

Data adapted from CN111454156A and classical organic synthesis protocols.

Industrial-Scale Production Considerations

Purification and Isolation

Post-nitration, the crude product is purified via vacuum distillation (boiling point ~180–190°C at 10 mmHg) or recrystallization from ethanol-water mixtures. Continuous liquid-liquid extraction systems, as described in CN111454156A, streamline the separation of organic and aqueous phases, reducing processing time by 40%.

Emerging Trends and Research Directions

Catalytic Nitration

Recent studies explore zeolite catalysts (e.g., H-Beta) for nitration using dilute nitric acid, minimizing sulfuric acid waste. Preliminary results show 78% yield with 99% para selectivity under solvent-free conditions.

Biocatalytic Approaches

Enzymatic nitration using nitrotransferases remains experimental but offers a green alternative. Challenges include low activity toward bulky substrates like (2-ethylhexyloxy)benzene.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) to minimize inhalation or skin contact. Use PPE including nitrile gloves, safety goggles, and lab coats. For waste management, segregate contaminated materials and consult certified waste disposal services. Emergency showers and eyewash stations must be accessible .

Q. What synthetic routes are commonly employed for the preparation of 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-nitrophenol and 2-ethylhexyl bromide under alkaline conditions. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield.
  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Purity assessment : Monitor via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene?

  • Methodological Answer :

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm the ethoxy-nitrobenzene backbone and alkyl chain orientation.
  • Purity analysis : GC-MS or HPLC with UV detection (λ = 270 nm for nitroaromatic absorption).
  • Thermal stability : TGA/DSC to assess decomposition thresholds (>200°C typical for nitroaromatics) .

Advanced Research Questions

Q. How can factorial design be applied to study solvent effects on the solubility and reactivity of 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene?

  • Methodological Answer : Design a 2k^k factorial experiment varying solvent polarity (e.g., hexane vs. ethanol), temperature (25°C vs. 50°C), and pH. Measure outcomes (yield, solubility) and use ANOVA to identify significant factors. Interaction plots can reveal synergistic effects, such as enhanced solubility in polar solvents at elevated temperatures .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene?

  • Methodological Answer : Perform density functional theory (DFT) calculations using B3LYP/6-31G(d) basis sets to model:

  • Electrostatic potential surfaces : Identify electron-deficient nitro group regions.
  • Frontier molecular orbitals : Predict reactivity trends (e.g., HOMO-LUMO gap).
  • Solvent effects : Incorporate PCM models to simulate dielectric environments .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, melting point) of 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene?

  • Methodological Answer : Conduct meta-analyses comparing experimental conditions:

  • Sample purity : Impurities (>5%) skew melting points; validate via DSC.
  • Measurement techniques : Compare logP values from shake-flask vs. HPLC-derived methods.
  • Environmental factors : Control humidity during DSC to avoid hydrate formation .

Q. What theoretical frameworks explain the photostability of nitroaromatic compounds like 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene?

  • Methodological Answer : Apply Marcus electron transfer theory to model excited-state decay pathways. Use Hammett constants (σ) to correlate substituent effects (nitro vs. alkoxy) with degradation rates. Experimental validation via UV-irradiation studies with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.